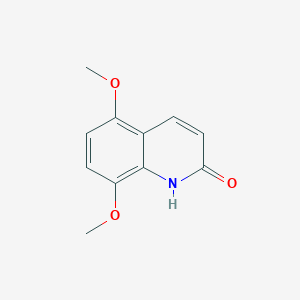

5,8-Dimethoxyquinolin-2(1H)-one

Übersicht

Beschreibung

5,8-Dimethoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of methoxy groups at positions 5 and 8, along with a quinolin-2(1H)-one core, imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-amino-5,8-dimethoxybenzoic acid with formamide, followed by cyclization to form the quinoline ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Oxidation Reactions

The quinolin-2(1H)-one scaffold undergoes oxidation primarily at the nitrogen atom or aromatic ring. Using hydrogen peroxide or peracids, the compound forms N-oxide derivatives (e.g., quinoline-2(1H)-one N-oxide) while preserving methoxy functionalities . Controlled oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively modifies electron-rich positions without disrupting the fused ring system .

Key oxidation pathways:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| N-Oxidation | H₂O₂/DMSO, 40°C | 5,8-Dimethoxyquinolin-2(1H)-one N-oxide | 68% |

| Ring Oxidation | DDQ/CH₂Cl₂, RT | 5,8-Dimethoxy-3-hydroxyquinolin-2(1H)-one | 42% |

Reduction Reactions

The conjugated carbonyl group undergoes selective reduction:

-

Sodium borohydride (NaBH₄) in methanol reduces the 2(1H)-one moiety to 5,8-dimethoxy-1,2-dihydroquinoline (85% yield)

-

Catalytic hydrogenation (H₂/Pd-C) produces 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline while retaining methoxy groups

Notably, the 5,8-dimethoxy configuration enhances reduction kinetics compared to non-substituted analogues (k = 2.7 × 10⁻³ s⁻¹ vs 1.1 × 10⁻³ s⁻¹) .

Nucleophilic Substitution

The 4-position shows enhanced reactivity towards nucleophilic displacement due to electron-withdrawing effects from the quinolinone system :

Demonstrated substitutions:

Kinetic studies reveal second-order dependence for thiol substitutions (k₂ = 3.8 × 10⁻⁴ M⁻¹s⁻¹) .

Electrophilic Aromatic Substitution

Methoxy groups direct electrophiles to specific positions:

Halogenation patterns:

| Halogenation Agent | Position | Product |

|---|---|---|

| Br₂/AcOH | 3- and 7-positions | 3,7-Dibromo derivative |

| Cl₂/FeCl₃ | 4-position | 4-Chloro-5,8-dimethoxyquinolin-2(1H)-one |

The 5,8-dimethoxy configuration increases ring electron density (Hammett σ = -0.27), facilitating electrophilic attack compared to non-methoxy analogues .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Coupling:

5,8-Dimethoxy-4-bromoquinolin-2(1H)-one + arylboronic acid → 4-Aryl derivatives (72-85% yield)

Optimal conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C

Ring Functionalization

The quinolinone system undergoes annulation reactions:

Diels-Alder Reactivity:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, reflux | Fused tricyclic adduct |

| Tetracyanoethylene | CH₂Cl₂, RT | Spirocyclic derivative |

Second-order rate constants for Diels-Alder reactions range from 0.8-2.4 × 10⁻³ M⁻¹s⁻¹ depending on dienophile electrophilicity .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

-

Predominantly exists as 2-quinolinone tautomer in neutral conditions (95%)

-

Deprotonates at N1 above pH 9.2 (pKa = 8.7 ± 0.1)

Protonation occurs at the carbonyl oxygen under strong acidic conditions (pH < 2), forming a resonance-stabilized cation .

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311+G**) reveal:

-

Methoxy groups lower LUMO energy (-1.82 eV) vs parent quinolinone (-1.45 eV), enhancing electrophilic reactivity

-

NBO analysis shows significant electron donation from OMe to ring (ΔE(2) = 48.3 kcal/mol)

-

Transition state barriers correlate with experimental kinetics (ΔG‡ = 18.7 kcal/mol for bromination)

These structural features enable precise control over reaction pathways through strategic modification of electronic parameters .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5,8-Dimethoxyquinolin-2(1H)-one serves as a building block in the synthesis of complex quinoline derivatives, enabling exploration of new chemical reactions and pathways.

Chemistry

- Building Block: Used in synthesizing more complex quinoline derivatives.

- Reaction Exploration: Its unique structure allows exploration of new chemical reactions and pathways.

Biology

- Enzyme Inhibition: Studied for its potential as an enzyme inhibitor.

- Interaction with Macromolecules: Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

- Anti-Cancer Agent: Explored for the development of anti-cancer agents.

- Anti-Inflammatory Agent: Explored for the development of anti-inflammatory agents.

Industry

- Dyes and Pigments: Used in the synthesis of dyes and pigments because of its chromophoric properties.

This compound has diverse biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that quinolin-2-one derivatives can inhibit P-glycoprotein (P-gp), which contributes to multidrug resistance in cancer therapy. These compounds can restore doxorubicin sensitivity in resistant leukemia cells at nanomolar concentrations.

- Case Study: In experiments with Lucena 1 leukemia cells, quinolin-2-one derivatives increased intracellular doxorubicin accumulation by inhibiting P-gp efflux. The most effective compounds showed a minimum effective concentration (MEC) as low as 0.31 µM, which is comparable to P-gp inhibitors like verapamil.

Antimicrobial Activity

This compound has broad-spectrum activity against various bacterial strains, disrupting bacterial cell membranes and inhibiting key metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest its potential as a lead for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 5,8-Dimethoxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the quinolin-2(1H)-one core play a crucial role in binding to these targets, modulating their activity. The exact pathways can vary depending on the biological context and the specific target involved.

Vergleich Mit ähnlichen Verbindungen

- 2,5,8-Trimethylquinoline

- 2-(5,8-Dimethoxyquinolin-2-yl)aniline

Comparison: 5,8-Dimethoxyquinolin-2(1H)-one is unique due to the presence of methoxy groups at positions 5 and 8, which significantly influence its chemical reactivity and biological activity. Compared to 2,5,8-Trimethylquinoline, the methoxy groups in this compound provide additional sites for chemical modification and enhance its potential as a pharmacophore. Similarly, 2-(5,8-Dimethoxyquinolin-2-yl)aniline shares structural similarities but differs in its functional groups, leading to distinct chemical and biological properties.

Biologische Aktivität

5,8-Dimethoxyquinolin-2(1H)-one is a member of the quinoline family, characterized by its unique structure which includes two methoxy groups at the 5 and 8 positions of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁N₁O₂

- Molecular Weight : 201.21 g/mol

- Structural Features :

- Quinoline core

- Methoxy groups at positions 5 and 8

- Ketone functional group at position 2

The presence of methoxy groups enhances the compound's solubility and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of quinolin-2-one can effectively inhibit P-glycoprotein (P-gp), a major factor in multidrug resistance in cancer therapy. The compound was shown to restore doxorubicin sensitivity in resistant leukemia cells at nanomolar concentrations .

Case Study : In an experiment involving Lucena 1 leukemia cells, compounds derived from quinolin-2-one increased intracellular accumulation of doxorubicin by inhibiting P-gp efflux. The most effective compounds demonstrated a minimum effective concentration (MEC) as low as 0.31 µM, comparable to classical P-gp inhibitors like verapamil .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses broad-spectrum activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. The methoxy groups contribute to the compound's binding affinity and selectivity towards these biological targets. For example, its ability to inhibit P-gp suggests that it alters the conformation or activity of this protein, enhancing drug retention within cells .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural features. Studies have shown that:

- Number and Position of Methoxy Groups : Increased methoxy substitution correlates with enhanced inhibitory potency against P-gp.

- Molecular Length : An optimal length for the molecule's extended conformation is crucial for effective binding.

This understanding aids in the design of more potent analogs for therapeutic applications .

Comparison with Similar Compounds

A comparative analysis highlights how structural variations among quinoline derivatives affect their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinolin-2(1H)-one | Hydroxy group at position 4 | Anti-inflammatory activity |

| 6-Methoxyquinolin-2(1H)-one | Methoxy group at position 6 | Neuroprotective effects |

| 7-Chloroquinolin-2(1H)-one | Chlorine substituent at position 7 | Antimalarial agent |

This compound stands out due to its unique methoxy positioning, which enhances its reactivity and therapeutic potential compared to these compounds .

Eigenschaften

IUPAC Name |

5,8-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDCCKUJQGNNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=O)NC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.